
1-(2,6-Dichlorophenyl)piperazine
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)piperazine is a derivative of piperazine . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Synthesis Analysis
There are several synthetic routes for 1-(2,6-Dichlorophenyl)piperazine. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(2,6-Dichlorophenyl)piperazine is C10H12Cl2N2 . The average mass is 231.122 Da and the monoisotopic mass is 230.037750 Da .Chemical Reactions Analysis
The key step in the synthesis of 1-(2,6-Dichlorophenyl)piperazine includes aza-Michael addition between diamine and the in situ generated sulfonium salt . The effect of pH, temperature, and ultraviolet (UV) radiation on its concentration has been investigated .Physical And Chemical Properties Analysis
1-(2,6-Dichlorophenyl)piperazine is a pale yellow crystalline powder . Its freezing point and boiling point are 335.65K and 643.73K respectively. Its density and refractive index at 25 °C are 1.2949g/cm3 and 1.6400 .Applications De Recherche Scientifique
Field
Application
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Method
The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
C–H Functionalization of Piperazines
Field
Application
Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
Method
Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This includes photoredox catalysis .
Results
The C–H functionalization of piperazines has led to the development of new drugs with improved pharmacological and pharmacokinetic profiles .
Preparation of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
Field
Application
1-(2,3-Dichlorophenyl)piperazine hydrochloride is the main intermediate of atypical antipsychotics Aripiprazole .
Method
The preparation method involves a cyclization reaction of 2,3-dichloroaniline as a raw material with bis (2-chloroethyl) amine hydrochloride. The charging temperature is 90-120°C, and the reaction temperature is 120-220°C .
Results
Use in Aripiprazole
Field
Application
1-(2,3-Dichlorophenyl)piperazine is an intermediate in the synthesis of aripiprazole . Aripiprazole is an atypical antipsychotic and is used in the treatment of various mental health disorders .
Method
The synthesis of aripiprazole involves several steps, one of which includes the use of 1-(2,3-Dichlorophenyl)piperazine as an intermediate .
Results
Aripiprazole has been found to be effective in the treatment of a number of mental health disorders, including schizophrenia and bipolar disorder .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMTXRHRBBARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467511 | |
| Record name | 1-(2,6-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)piperazine | |
CAS RN |
63386-61-8 | |
| Record name | 1-(2,6-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

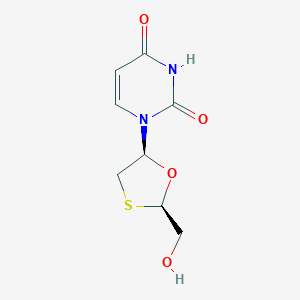
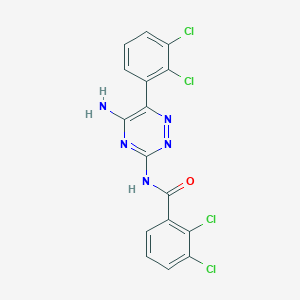
![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)
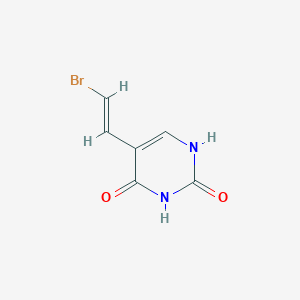
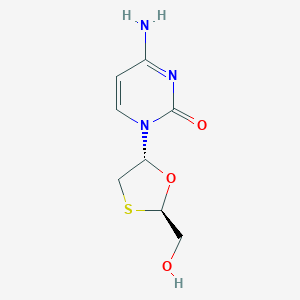




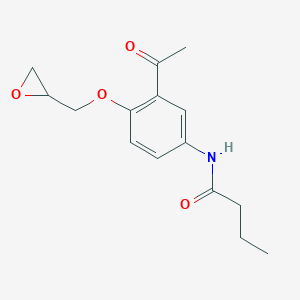
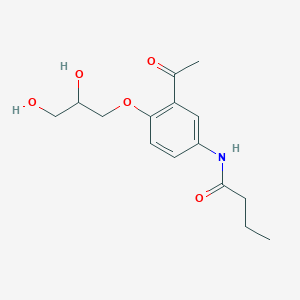
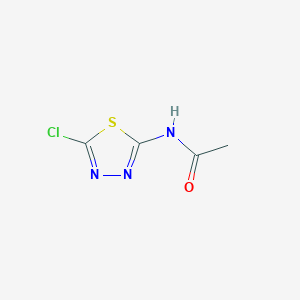

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)